1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)-
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Overview
Description
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, featuring two hydroxymethyl groups and a hydroxy group substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- typically involves the hydroxymethylation of a suitable benzene derivative. One common method is the reaction of 2-hydroxy-5-(1-methylethyl)benzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or carboxylates are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(1-methylethyl)benzaldehyde or 2-hydroxy-5-(1-methylethyl)benzoic acid.
Reduction: Formation of 1,3-benzenedimethanol derivatives.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedimethanol, 2-hydroxy-5-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
2,6-Bis(hydroxymethyl)-p-cresol: Another derivative with hydroxymethyl groups at different positions.
2,6-Dimethylol-4-methylphenol: Features additional methyl groups on the benzene ring.
Uniqueness
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
54845-41-9 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,6-bis(hydroxymethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(2)8-3-9(5-12)11(14)10(4-8)6-13/h3-4,7,12-14H,5-6H2,1-2H3 |
InChI Key |
JOOOXGGAHUBKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)CO)O)CO |
Origin of Product |
United States |
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